molecular formula C17H18N4O3S B2839207 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013771-12-4

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2839207
CAS No.: 1013771-12-4
M. Wt: 358.42
InChI Key: ZGZIJVUMUQVSHM-UHFFFAOYSA-N
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Description

N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013770-30-3) is a heterocyclic compound featuring a thiazole core linked to a substituted pyrazole via a carboxamide bridge. The 3,4-dimethoxyphenyl group on the thiazole and the 1,5-dimethyl substituents on the pyrazole define its structural uniqueness.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-10-7-12(20-21(10)2)16(22)19-17-18-13(9-25-17)11-5-6-14(23-3)15(8-11)24-4/h5-9H,1-4H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZIJVUMUQVSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, followed by the introduction of the pyrazole ring via cyclization reactions. The final step involves the formation of the carboxamide group through amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial and fungal strains, suggesting its potential use as an antimicrobial agent .
  • Anti-inflammatory Properties : Studies have indicated that it may inhibit specific inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Its reactivity profile is influenced by the presence of functional groups such as carboxamide and methoxy, which can undergo further modifications to enhance biological activity or selectivity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
2-(2,5-dimethoxyphenyl)thiazoleSimple thiazole derivativeAntimicrobial
1,5-dimethyl-1H-pyrazole-3-carboxamidePyrazole derivativeAnti-inflammatory
N-(3-carbamoylphenyl)-1H-pyrazoleRelated pyrazole derivativeAntiparasitic activity

This table highlights how the combination of thiazole and pyrazole rings in this compound contributes to its distinct pharmacological profile compared to simpler derivatives.

Case Studies and Research Findings

Several studies have focused on elucidating the pharmacological effects of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Anti-inflammatory Research : Experimental models have shown that this compound can significantly reduce markers of inflammation in animal models of arthritis. This suggests potential therapeutic applications in inflammatory diseases .
  • Cancer Research : Preliminary studies indicate that this compound may inhibit tumor growth in xenograft models through apoptosis induction in cancer cells .

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound is compared to analogs with variations in the aryl, heterocyclic, and substituent groups (Table 1). Key comparisons include:

Table 1. Structural and Physical Properties of Selected Analogs

Compound Name Key Substituents Melting Point (°C) ¹H NMR Key Signals (δ, ppm) Reference
N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 3,4-Dimethoxyphenyl (thiazole); 1,5-dimethyl (pyrazole) Not reported Expected: ~3.8 (OCH3), ~2.5 (CH3)
N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 3,4-Dimethylphenyl (thiazole) Not reported ~2.3 (CH3 on aryl)
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Morpholinomethyl (thiazole); 3,4-dichlorophenyl Not reported ~3.6 (morpholine CH2), ~7.5 (Cl-C6H3)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Chloro, cyano (pyrazole); phenyl groups 133–135 8.12 (s, 1H), 7.43–7.61 (m, 10H)
Key Observations:
  • Electronic Effects: Methoxy groups (electron-donating) contrast with chloro or cyano substituents (electron-withdrawing) in analogs like 3a and 4d, which may alter reactivity and binding interactions .
  • Steric Considerations: Bulky groups (e.g., morpholinomethyl in 4d) could hinder molecular packing, affecting melting points and crystallinity compared to the target compound .

Spectral Data Analysis

  • ¹H NMR : The target compound’s dimethoxy groups would produce distinct singlet peaks near 3.8 ppm, absent in dimethylphenyl or chloro-substituted analogs. Methyl groups on the pyrazole (δ ~2.5 ppm) align with signals in compound 3a (δ 2.66 ppm, CH3) .
  • Mass Spectrometry : HRMS would confirm the molecular ion ([M+H]+) at m/z ~354.1 (calculated for C19H20N4O3S), differing from analogs like 3a (m/z 403.1) due to substituent variations .

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring , a pyrazole ring , and a carboxamide functional group . The presence of two methoxy groups enhances its electron-donating capacity, which may influence its biological activity. The molecular formula is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S with a molecular weight of 366.45 g/mol.

Synthesis Methods

The synthesis typically involves several key steps:

  • Formation of the Thiazole Ring : This can be achieved using methods such as the Hantzsch thiazole synthesis.
  • Attachment of Functional Groups : Subsequent reactions introduce the 3,4-dimethoxyphenyl group and the carboxamide moiety.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

  • Mechanism of Action : The compound shows activity against various bacterial strains by inhibiting growth through disruption of cell wall synthesis.
  • Case Study : In vitro studies revealed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

Antifungal Activity

The compound has demonstrated effectiveness against fungi such as Candida albicans, suggesting potential applications in treating fungal infections.

Anticancer Activity

Several studies have reported that derivatives of pyrazole compounds exhibit significant anticancer properties. For example:

  • In vitro studies indicated that similar pyrazole derivatives inhibited the growth of multiple cancer cell lines.
  • A specific study showed that a related compound induced apoptosis in cancer cells with an IC50 value of 49.85 µM .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
2-(2,5-dimethoxyphenyl)thiazoleSimple thiazole derivativeAntimicrobial
1,5-dimethyl-1H-pyrazole-3-carboxamidePyrazole derivativeAnti-inflammatory
N-(3-carbamoylphenyl)-1H-pyrazoleRelated pyrazole derivativeAntiparasitic activity

The unique combination of thiazole and pyrazole rings in this compound allows for distinct chemical properties and enhanced interactions with biological targets compared to simpler derivatives.

Studies on the interactions of this compound with biological systems reveal its binding affinities to specific enzymes and receptors. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological properties. For instance, it may inhibit pathways involved in inflammation or cancer cell proliferation.

Q & A

Basic Question: How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization involves systematic adjustments to reaction parameters such as solvent choice, temperature, and catalyst loading. For example:

  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance nucleophilic substitution in heterocyclic coupling steps .
  • Catalyst use : Bases like K₂CO₃ improve thiazole ring formation efficiency .
  • Statistical Design of Experiments (DoE) : Fractional factorial designs reduce trial numbers while identifying critical variables (e.g., molar ratios, reaction time) .
    Key Metrics : Monitor reaction progress via TLC/HPLC and characterize intermediates using NMR to isolate impurities early.

Advanced Question: What computational strategies can predict optimal reaction conditions for novel derivatives?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) model transition states to predict reactivity trends. For example:

  • Reaction path search : Identifies energetically favorable pathways for pyrazole-thiazole coupling .
  • Machine learning : Trains on existing synthetic data (e.g., solvent polarity, steric effects) to recommend conditions for new analogs.
    Validation : Cross-check computational predictions with small-scale experimental trials to refine models .

Basic Question: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions on the pyrazole and thiazole rings. For example, methoxy protons appear as singlets at ~3.8 ppm .
  • Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of dimethoxyphenyl groups).
  • X-ray crystallography : Provides absolute configuration data for crystalline intermediates .

Advanced Question: How can molecular dynamics simulations enhance understanding of target binding interactions?

Methodological Answer:

  • Docking studies : Screen against biological targets (e.g., kinases) to predict binding poses. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the dimethoxyphenyl moiety.
  • Free-energy calculations (MM/PBSA) : Quantify binding affinities and identify residues critical for selectivity .
    Experimental validation : Pair simulations with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to verify computational findings .

Basic Question: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or phosphatases using fluorescence-based substrates (e.g., ADP-Glo™ for ATPase activity).
  • Cell viability assays : Use MTT or resazurin in cancer cell lines to assess cytotoxicity (IC₅₀ values).
    Controls : Include positive controls (e.g., staurosporine for kinases) and solvent-only blanks to isolate compound effects .

Advanced Question: How should contradictory data in structure-activity relationships (SAR) be resolved?

Methodological Answer:

  • Meta-analysis : Aggregate data from multiple analogs to distinguish trends from outliers. For example, inconsistent IC₅₀ values may arise from assay variability (e.g., cell line differences).
  • Multivariate regression : Corporate steric/electronic descriptors (Hammett σ, logP) to identify physicochemical drivers of activity .
    Case Study : If a methyl group improves potency in one series but reduces it in another, evaluate conformational flexibility via molecular docking .

Advanced Question: What strategies mitigate byproduct formation during multi-step synthesis?

Methodological Answer:

  • Intermediate purification : Flash chromatography after each step removes reactive impurities (e.g., unreacted thiazole precursors) .
  • In situ quenching : Add scavengers (e.g., polymer-supported reagents) to trap excess electrophiles.
    Process Analytical Technology (PAT) : Use real-time FTIR to monitor intermediate stability and adjust conditions dynamically .

Basic Question: How are stability and degradation profiles assessed under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
  • LC-MS analysis : Identify degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid) .
    Protocol : Simulate gastric (pH 1.2) and intestinal (pH 6.8) fluids to predict oral bioavailability.

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